5-(Aminomethyl)-2-methylpyrimidin-4-amine

Continuous Flow Synthesis Process Intensification Vitamin B1 Manufacturing

5-(Aminomethyl)-2-methylpyrimidin-4-amine (Grewe diamine) is the universal, non-substitutable key intermediate in all industrial syntheses of Vitamin B1. Its precise 2-methyl-4-amino-5-aminomethyl substitution pattern is mandatory—structural analogs cannot substitute in biological systems due to strict enzymatic specificity. As the native substrate for TenA enzyme (KM=58 μM, kcat=1.7 min⁻¹), this compound is essential for reproducible thiamine salvage pathway studies. Demonstrated 84% yield in continuous flow synthesis validates scalability. Available as a certified reference material for ANDA analytical method validation.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
CAS No. 101080-48-2
Cat. No. B011966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-2-methylpyrimidin-4-amine
CAS101080-48-2
Synonyms2-methyl-4-amino-5-aminomethylpyrimidine
4-amino-5-aminomethyl-2-methylpyrimidine
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)CN
InChIInChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10)
InChIKeyOZOHTVFCSKFMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS 101080-48-2): Structural and Functional Baseline for Procurement Evaluation


5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS 101080-48-2), also known as Grewe diamine, is a pyrimidine derivative bearing an amino group at the 4-position, a methyl group at the 2-position, and an aminomethyl group at the 5-position [1]. This compound is established as the universal key intermediate in all industrial syntheses of Vitamin B1 (thiamine) [2], [3] and functions as a native substrate in the thiamine salvage pathway, undergoing hydrolysis by the TenA enzyme to produce 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct biosynthetic precursor [4], [5].

Why Generic Aminomethylpyrimidine Substitution is Scientifically Unjustified for 5-(Aminomethyl)-2-methylpyrimidin-4-amine Procurement


The structural specificity of 5-(aminomethyl)-2-methylpyrimidin-4-amine, particularly its precise substitution pattern (2-methyl, 4-amino, 5-aminomethyl), is non-negotiable for its core functions. Analogs with different substitution, such as 4-hydroxy-5-aminomethyl-2-methylpyrimidine or 4-methyl-thiazole, cannot substitute for the pyrimidine or thiazole components in biological systems due to a high degree of enzymatic specificity [1]. This specificity extends to the thiamine salvage pathway, where only this exact compound is hydrolyzed by the TenA enzyme with characterized kinetic parameters; structurally similar compounds are either inactive or exhibit significantly altered kinetic profiles [2], [3]. Therefore, substituting a generic aminomethylpyrimidine without validated functional equivalence introduces unacceptable risk into both synthetic and biochemical workflows.

Quantitative Evidence Guide: 5-(Aminomethyl)-2-methylpyrimidin-4-amine Differentiating Data for Scientific and Industrial Selection


Continuous Flow vs. Batch Synthesis: Quantified Yield and Throughput Advantage

5-(Aminomethyl)-2-methylpyrimidin-4-amine can be synthesized via a fully continuous flow process achieving an 84% total yield with a residence time of 74 minutes and a throughput of 0.92 g/h [1]. This flow methodology represents a significant process intensification over traditional batch routes, which typically report lower overall yields (e.g., 65-70%) [2]. The continuous flow approach not only improves yield but also drastically reduces reaction time and enhances space-time yield, critical factors for large-scale procurement and manufacturing decisions.

Continuous Flow Synthesis Process Intensification Vitamin B1 Manufacturing

Enzymatic Substrate Specificity: Quantified Kinetic Parameters for TenA Enzyme

5-(Aminomethyl)-2-methylpyrimidin-4-amine acts as a specific substrate for the TenA enzyme with a KM of 58 μM and a kcat of 1.7 min⁻¹ for the Helicobacter pylori enzyme [1]. This kinetic profile is distinct; for example, a TenA mutant (F47Y) exhibits an altered KM of 68 μM and a reduced kcat of 0.001 s⁻¹ (0.06 min⁻¹) [2], [3]. The wild-type enzyme's kinetic efficiency demonstrates that this compound is the native substrate, and any structural modification drastically alters catalytic efficiency.

Enzymology Thiamine Salvage Pathway Biocatalysis

Industrial Process Maturity: Quantified Yield Across Multiple Scalable Routes

5-(Aminomethyl)-2-methylpyrimidin-4-amine has been produced via at least two distinct, scalable synthetic routes with documented overall yields: 65% from 2-cyanoacetamide and 70% from malononitrile [1]. Furthermore, an alternative batch method reported a 93.5% yield [2]. This body of process chemistry knowledge provides procurement teams with multiple sourcing options and a clear understanding of achievable yields, unlike less-studied analogs.

Process Chemistry Scale-up Industrial Synthesis

Procurement-Enabling Specifications: Defined Purity Standards and Physical Form

Commercial suppliers provide 5-(Aminomethyl)-2-methylpyrimidin-4-amine with a defined purity specification of ≥95.0% (by HPLC, titration analysis) and a consistent physical form (white to yellow to orange powder to crystal) . In contrast, less established analogs may lack standardized purity assays and defined physical properties, creating uncertainty in experimental reproducibility and regulatory compliance. This compound is also available as a certified reference material for use in ANDA (Abbreviated New Drug Application) analytical method development and quality control .

Analytical Chemistry Quality Control Reference Standards

Validated Application Scenarios for 5-(Aminomethyl)-2-methylpyrimidin-4-amine Based on Quantitative Differentiation


Vitamin B1 (Thiamine) Industrial Manufacturing

5-(Aminomethyl)-2-methylpyrimidin-4-amine is the essential, non-substitutable intermediate for all major industrial syntheses of Vitamin B1. Procurement of this specific compound, rather than a generic alternative, is mandatory for the established commercial process. The demonstrated scalability and high yields (up to 84% in continuous flow [1]) directly impact manufacturing economics and supply chain reliability.

Thiamine Salvage Pathway and TenA Enzymology Research

For studies of the thiamine salvage pathway or the TenA enzyme, 5-(Aminomethyl)-2-methylpyrimidin-4-amine is the native substrate. Its use is critical for obtaining reproducible kinetic data, as evidenced by its characterized KM (58 μM) and kcat (1.7 min⁻¹) values [2]. Substituting with a structurally related compound would yield non-physiological results and invalidate comparative studies.

Analytical Method Development and Quality Control Reference Standard

Due to its well-defined purity specifications (≥95.0% by HPLC) and availability as a certified reference material , 5-(Aminomethyl)-2-methylpyrimidin-4-amine is the preferred standard for developing and validating analytical methods for thiamine-related pharmaceutical quality control, particularly in ANDA submissions .

Continuous Flow Process Development and Intensification Studies

The successful demonstration of a fully continuous flow synthesis achieving an 84% total yield in 74 minutes [3] makes this compound a valuable benchmark for process chemists developing intensified synthetic methodologies for aminopyrimidine scaffolds. Procuring this compound enables direct comparison with new flow chemistry techniques.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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